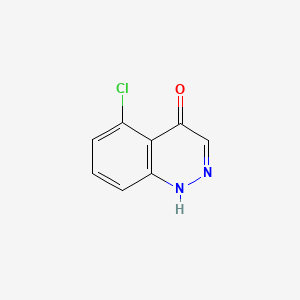

5-Chlorocinnolin-4-ol

Description

Historical Context of Cinnoline (B1195905) Chemistry

The journey of cinnoline chemistry began in 1883 with its first synthesis by Richter. benthamdirect.comresearchgate.net This pioneering work involved the cyclization of an alkyne, specifically o-C₆H₄(N₂Cl)C≡CCO₂H, in water to produce 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org Subsequent decarboxylation and reductive removal of the hydroxyl group yielded the parent cinnoline heterocycle. wikipedia.org Since this initial discovery, numerous other synthetic routes have been developed, including the Bamberger triazine synthesis and the Borsche cinnoline synthesis. benthamdirect.comwikipedia.org

Significance of the Cinnoline Scaffold in Chemical Research

The cinnoline nucleus is a crucial building block in medicinal chemistry and materials science. mdpi.comresearchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for drug development. mdpi.comwisdomlib.orgresearchgate.net The versatility of the cinnoline scaffold allows for the synthesis of a diverse array of compounds with tailored properties. wisdomlib.orgresearchgate.net This has led to extensive research into its potential applications in various fields. wisdomlib.orgpnrjournal.com

Overview of 5-Chlorocinnolin-4-ol within Cinnoline Derivatives

Among the myriad of cinnoline derivatives, this compound stands out as a compound of interest for further chemical exploration. Its structure incorporates a chlorine atom at the 5-position and a hydroxyl group at the 4-position of the cinnoline core. This specific substitution pattern influences its chemical reactivity and potential biological activity. The synthesis of related compounds, such as 8-chlorocinnolin-4-ol, has been achieved through diazotization of the corresponding amino derivative followed by cyclization. nih.gov The transformation of cinnolin-4-ols to their corresponding 4-chloro derivatives is a common synthetic step, often achieved using reagents like phosphoryl chloride. thieme-connect.de The reactivity of 4-chlorocinnoline (B183215) with various nucleophiles has been explored, leading to the synthesis of a range of 4-substituted cinnoline derivatives. holzer-group.at

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-cinnolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-8(5)7(12)4-10-11-6/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYNFJOQGOSTCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148105 | |

| Record name | 5-Chloro-4-cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-16-0 | |

| Record name | 5-Chloro-4-cinnolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC114070 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-4-cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of 5 Chlorocinnolin 4 Ol

Reactions at the Hydroxyl Group

The hydroxyl group at the C-4 position, or the corresponding N-H and carbonyl group in the tautomeric cinnolinone form, is a primary site for various chemical modifications.

The phenolic hydroxyl group of 5-Chlorocinnolin-4-ol can undergo reactions typical for phenols, such as esterification and etherification.

Esterification: This process involves the conversion of the hydroxyl group into an ester functionality. byjus.commasterorganicchemistry.com This is typically achieved by reaction with acylating agents like acid chlorides or acid anhydrides in the presence of a base. The reaction proceeds through nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acylating agent. masterorganicchemistry.com The resulting esters can serve as protected forms of the hydroxyl group or as intermediates for further functionalization.

Etherification (O-alkylation): The formation of ethers from this compound involves the replacement of the hydrogen atom of the hydroxyl group with an alkyl or aryl group. This O-alkylation is generally performed by treating the compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base such as sodium or potassium carbonate. nih.gov The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in a Williamson-type ether synthesis. However, due to the presence of the tautomeric cinnolinone form, N-alkylation can be a competing reaction, leading to a mixture of O-alkylated and N-alkylated products. The reaction conditions, including the choice of solvent and base, can influence the chemoselectivity between N- and O-alkylation. nih.gov

The oxidation of hydroxy-N-heterocycles can be complex, and specific pathways for this compound are not extensively documented. Generally, phenolic compounds can be susceptible to oxidation, which may lead to the formation of quinone-like structures or, under more forceful conditions, ring cleavage. libretexts.orgnrochemistry.com The presence of the electron-deficient cinnoline (B1195905) ring system likely influences the oxidation potential of the hydroxyl group. Laboratory oxidizing agents such as chromic acid or potassium permanganate (B83412) could potentially transform the hydroxyl group, but the reaction's outcome would be highly dependent on the specific reagents and conditions employed. libretexts.orgyoutube.com

Reactivity of the Chlorine Substituent

The chlorine atom at the C-5 position is attached to the carbocyclic ring of the cinnoline system. Its reactivity is primarily characterized by its ability to participate in nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forming new carbon-carbon and carbon-heteroatom bonds at the C-5 position, replacing the chlorine atom. nih.govresearchgate.net

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a highly effective method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgharvard.edu this compound can be coupled with various aryl or vinyl boronic acids to synthesize 5-aryl- or 5-vinylcinnolin-4-ol derivatives. nih.govresearchgate.net These reactions offer a broad substrate scope and functional group tolerance. harvard.edu While specific examples for the 5-chloro isomer are not detailed, studies on related 4-chlorocinnoline (B183215) and 5-chloroquinolines demonstrate the feasibility of this transformation. nih.govresearchgate.netconsensus.app

Table 1: Representative Conditions for Suzuki Coupling of Chloro-N-Heterocycles

| Electrophile | Coupling Partner | Catalyst / Ligand | Base | Solvent | Product Type | Ref |

|---|---|---|---|---|---|---|

| 4-Chlorocinnoline | Arylboronic Ester | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 4-Arylcinnoline | consensus.app |

| 5-Chloroquinoline | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 5-(Pyridin-3-yl)quinoline | nih.govresearchgate.net |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orggold-chemistry.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The reaction of this compound with various terminal alkynes would yield 5-alkynylcinnolin-4-ol derivatives, which are valuable intermediates in organic synthesis. The reactivity of 4-chlorocinnoline in Sonogashira couplings has been demonstrated, providing a strong precedent for the successful application of this methodology to the 5-chloro isomer. consensus.app

Table 2: Representative Conditions for Sonogashira Coupling of Chloro-N-Heterocycles

| Electrophile | Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Product Type | Ref |

|---|---|---|---|---|---|---|

| 4-Chlorocinnoline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 4-(Phenylethynyl)cinnoline | consensus.app |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the synthesis of C-N bonds, enabling the reaction of aryl halides with a wide range of amines. wikipedia.orglibretexts.org Applying this reaction to this compound would allow for the introduction of primary or secondary amine functionalities at the C-5 position. organic-chemistry.org The reaction requires a palladium source, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃). jk-sci.comwuxiapptec.com This method is highly valued for its functional group tolerance and broad applicability in the synthesis of pharmaceutically relevant compounds. wikipedia.org

Electrophilic Substitution Reactions on the Cinnoline Ring System

Electrophilic aromatic substitution (SEAr) on the cinnoline ring system is generally challenging due to the deactivating effect of the two nitrogen atoms in the pyridazine (B1198779) ring. imperial.ac.uk Consequently, electrophilic attack occurs preferentially on the carbocyclic (benzene) ring. The regiochemical outcome of such a reaction on this compound is governed by the directing effects of the existing substituents.

The hydroxyl group at C-4 is a strongly activating, ortho-, para-directing group. The chlorine atom at C-5 is a deactivating but also ortho-, para-directing group. The combined influence of these substituents, along with the inherent reactivity of the ring positions, dictates the site of substitution.

The C-4 hydroxyl group strongly activates the ortho position (C-3) and the para position (C-6). However, C-3 is in the electron-deficient pyridazinone ring, making it less favorable for electrophilic attack.

The C-5 chlorine atom directs incoming electrophiles to its ortho positions (C-6) and its para position (C-8).

Considering these factors, the C-6 and C-8 positions are the most probable sites for electrophilic substitution. The C-6 position is activated by the hydroxyl group (para) and directed by the chlorine atom (ortho), making it a likely candidate for substitution. The C-8 position is also a potential site, being para to the chlorine substituent. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or sulfonation (using fuming H₂SO₄) would be expected to yield substitution products at these positions, although specific literature on these reactions for this compound is limited. masterorganicchemistry.com

Tautomerism and Isomerization Studies of this compound

The structural and electronic properties of cinnoline derivatives are significantly influenced by tautomerism, a phenomenon involving the migration of a proton. In the case of this compound, understanding the predominant tautomeric form is crucial for predicting its reactivity and interactions.

Cinnolin-4-ol Tautomerism (e.g., 4-oxo-1,4-dihydrocinnoline)

The parent compound, Cinnolin-4-ol, can theoretically exist in two primary tautomeric forms: the enol form (cinnolin-4-ol) and the keto form (cinnolin-4(1H)-one or 4-oxo-1,4-dihydrocinnoline). Extensive spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), have been employed to elucidate the dominant structure in solution.

¹³C NMR Spectrum : The signal for the carbon atom at position 4 (C-4) appears at approximately 170.3 ppm, a chemical shift characteristic of a carbonyl carbon atom rather than a carbon in a C-OH moiety. holzer-group.at

Comparison with "Fixed" Derivatives : The NMR data of Cinnolin-4-ol shows a high degree of consistency with that of 1-methylcinnolin-4(1H)-one, a "fixed" keto tautomer where the proton is replaced by a methyl group on the nitrogen atom. Conversely, the data differs significantly from 4-methoxycinnoline, a "fixed" enol tautomer. holzer-group.at For instance, the chemical shifts for the proton at position 3 (H-3) and the carbon at position 8a (C-8a) in Cinnolin-4-ol closely resemble those of the N-methyl derivative, which are distinct from the values observed for the O-methyl derivative. holzer-group.at

These findings strongly indicate that the equilibrium lies almost entirely towards the 4-oxo tautomer.

| Compound | H-3 | C-4 | C-8a | Tautomeric Form Represented |

|---|---|---|---|---|

| Cinnolin-4-ol (1) | 7.71 | 170.3 | 138.2 | Predominantly Keto |

| 4-Methoxycinnoline (3) | 9.18 | 163.5 | 149.3 | Fixed Enol (O-methyl) |

| 1-Methylcinnolin-4(1H)-one (5) | 7.69 | 170.0 | 138.8 | Fixed Keto (N-methyl) |

Influence of Substituents on Tautomeric Equilibrium

The position of the tautomeric equilibrium in heterocyclic systems can be significantly influenced by the electronic nature of substituents on the ring. researchgate.netmdpi.com The effect of a substituent is a combination of inductive and resonance effects, which can stabilize or destabilize one tautomer relative to the other. The polarity of the solvent also plays a critical role, often favoring the more polar tautomer. beilstein-journals.orgnih.gov

For this compound, the chlorine atom at the C-5 position is expected to influence the keto-enol equilibrium. The primary electronic effects of the chloro substituent are:

Inductive Effect (-I) : As an electronegative atom, chlorine withdraws electron density through the sigma bond framework. This effect can influence the acidity of the N-H proton and the basicity of the ring nitrogens.

Resonance Effect (+R) : The lone pairs on the chlorine atom can be delocalized into the aromatic ring, donating electron density.

Derivatization Strategies for Structural Modification

The this compound scaffold, existing predominantly as the 4-oxo tautomer, offers several sites for chemical modification to generate a library of derivatives. These strategies are based on the known reactivity of related 4-quinolone and cinnolinone systems.

Key derivatization approaches include:

N-Alkylation/N-Arylation : The acidic N-H proton of the 5-chloro-1H-cinnolin-4-one tautomer can be readily substituted. Reaction with various alkyl or aryl halides in the presence of a base would yield N-1 substituted derivatives. This is a common strategy to introduce diverse functional groups and modulate the molecule's physicochemical properties.

O-Alkylation/O-Acylation : Although the keto form is dominant, reactions can be directed to the oxygen atom under specific conditions to form O-substituted derivatives (4-alkoxy-5-chlorocinnolines). This can be achieved using alkylating agents like alkyl sulfates or by forming the alkoxide with a strong base before reaction with an electrophile.

Substitution at the Chlorine Position : The chlorine atom at C-5 can be a handle for nucleophilic aromatic substitution (SNAr) reactions. Depending on the activation of the ring system, it could be displaced by various nucleophiles such as amines, alkoxides, or thiolates, allowing for the introduction of a wide array of substituents at this position.

Electrophilic Substitution on the Benzene (B151609) Ring : The benzene portion of the cinnoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The directing effects of the existing chloro group and the fused pyridazinone ring would determine the position of the incoming electrophile.

These derivatization strategies allow for systematic structural modifications to explore structure-activity relationships for various applications.

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) Analysis

Predicted ¹H NMR data for 5-Chlorocinnolin-4-ol suggests the presence of distinct signals corresponding to the aromatic protons. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the cinnoline (B1195905) ring, as well as the hydroxyl group. The expected signals would appear in the downfield region, characteristic of aromatic protons.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.8 - 8.0 | Singlet |

| H-6 | 7.4 - 7.6 | Doublet |

| H-7 | 7.2 - 7.4 | Triplet |

| H-8 | 7.6 - 7.8 | Doublet |

| OH | Variable | Broad Singlet |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted spectrum for this compound would show eight distinct signals, corresponding to the eight carbon atoms in the cinnoline ring system. The chemical shifts are influenced by the hybridization of the carbon atoms and the proximity of electronegative atoms.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | 140 - 145 |

| C-4 | 160 - 165 |

| C-4a | 125 - 130 |

| C-5 | 130 - 135 |

| C-6 | 120 - 125 |

| C-7 | 128 - 133 |

| C-8 | 115 - 120 |

| C-8a | 145 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show correlations between adjacent protons. For instance, a cross-peak would be expected between the signals for H-6 and H-7, and between H-7 and H-8, confirming their connectivity in the benzene (B151609) ring portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum establishes direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the signal for H-3 would correlate with the signal for C-3.

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) would be observed for the molecular ion peak and any chlorine-containing fragments, appearing as M⁺ and M+2 peaks.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ (³⁵Cl) | 180 |

| [M+2]⁺ (³⁷Cl) | 182 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands for the O-H, C=C, C=N, and C-Cl bonds.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C=N stretch | 1610 - 1680 |

| C-Cl stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated aromatic system of this compound is expected to absorb UV light, leading to π → π* transitions. The presence of heteroatoms and the chloro substituent would influence the wavelength of maximum absorbance (λ_max).

Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λ_max (nm) |

| π → π* | 250 - 350 |

X-ray Crystallography for Solid-State Structure Determination

While the precise crystal structure of this compound has not been reported in publicly available crystallographic databases, analysis of closely related cinnoline derivatives provides valuable insights into the likely solid-state conformation, intermolecular interactions, and packing arrangements of this class of compounds. X-ray crystallography is an indispensable technique for the unambiguous determination of three-dimensional molecular structures, offering precise data on bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's electronic and steric properties.

Insights from Related Cinnoline Structures

Crystallographic studies on substituted cinnoline derivatives reveal key structural features that are likely to be conserved in this compound. For instance, the crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one, a related cinnoline, was determined by single-crystal X-ray diffraction. growingscience.com This analysis provided detailed information about the geometry of the cinnoline core and the nature of intermolecular interactions.

In another relevant study, the crystal structures of four novel benzo[c]cinnolininium trifluoromethanesulfonate (B1224126) salts were elucidated. researchgate.net These structures showcased the importance of N–H···N and N–H···O hydrogen bonding, as well as aromatic π-π stacking interactions, in directing the solid-state self-assembly of these cinnoline-based compounds. researchgate.net

The planarity of the bicyclic cinnoline ring system is a significant feature, although substituents can induce minor deviations. The presence of the chloro group at the 5-position and the hydroxyl group at the 4-position in this compound is expected to influence the crystal packing through hydrogen bonding and potentially halogen bonding interactions.

Crystallographic Data of a Related Dihydrocinnolinone Derivative

To illustrate the type of data obtained from such studies, the crystallographic parameters for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one are presented below. growingscience.com This compound shares the core cinnoline ring system, albeit in a partially saturated form, and features a hydroxyl group that can participate in hydrogen bonding, analogous to the 4-ol group in the subject compound.

Table 1: Crystal Data and Structure Refinement for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one growingscience.com

| Parameter | Value |

| Empirical formula | C₁₇H₁₈N₂O₃ |

| Formula weight | 298.34 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.921(2) |

| b (Å) | 11.566(4) |

| c (Å) | 16.986(6) |

| β (°) | 107.338(5) |

| Volume (ų) | 1485.5(8) |

| Z | 4 |

| Calculated density (Mg/m³) | 1.334 |

| Absorption coefficient (mm⁻¹) | 0.093 |

| F(000) | 632 |

Table 2: Selected Bond Lengths for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one growingscience.com

| Bond | Length (Å) |

| N(1)-N(2) | 1.383(2) |

| N(2)-C(3) | 1.295(3) |

| C(3)-C(4) | 1.481(3) |

| C(4)-C(4a) | 1.503(3) |

| C(4a)-C(8a) | 1.391(3) |

| C(8a)-N(1) | 1.365(3) |

Table 3: Selected Bond Angles for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one growingscience.com

| Angle | Degrees (°) |

| C(8a)-N(1)-N(2) | 118.9(2) |

| C(3)-N(2)-N(1) | 120.3(2) |

| N(2)-C(3)-C(4) | 124.9(2) |

| C(3)-C(4)-C(4a) | 112.5(2) |

| C(8a)-C(4a)-C(4) | 118.0(2) |

| N(1)-C(8a)-C(4a) | 123.3(2) |

The data from these related structures suggest that the cinnoline core in this compound would likely exhibit a high degree of planarity. The C-Cl bond length would be expected to be in the typical range for aryl chlorides, and the C-O bond of the hydroxyl group would also have a standard length. The crystal packing would likely be dominated by hydrogen bonding involving the 4-hydroxyl group and the nitrogen atoms of the cinnoline ring, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules. The presence of the chlorine atom might also introduce weak C-H···Cl or Cl···Cl interactions, further influencing the supramolecular architecture.

Computational Chemistry and Theoretical Studies

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Chlorocinnolin-4-ol, which exists in tautomeric equilibrium with 5-chloro-1H-cinnolin-4-one. The presence of the chlorine atom, a hydroxyl/oxo group, and the nitrogen atoms in the bicyclic system dictates its electronic behavior.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—being of particular importance. nih.govnih.gov The energy and distribution of these orbitals are key determinants of a molecule's chemical reactivity and electronic properties. researchgate.net

The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

For this compound, the electronic character of the frontier orbitals is influenced by the substituents on the cinnoline (B1195905) core. The hydroxyl group at the 4-position and the chlorine atom at the 5-position, both being electron-donating through resonance and electron-withdrawing through induction, modulate the electron density distribution across the molecule.

Computational studies on related 4-substituted cinnolines, using methods such as Hartree-Fock (HF) theory, provide a basis for estimating the frontier orbital energies of this compound. researchgate.net The presence of a hydroxyl group (an electron-donating group) is expected to raise the energy of the HOMO, while the electron-withdrawing nature of the chlorine atom would likely lower the energy of both the HOMO and LUMO.

Table 1: Estimated Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 to -2.0 | Primarily distributed over the pyrimidine (B1678525) ring, indicating susceptibility to nucleophilic attack. |

| HOMO | -6.0 to -6.5 | Largely localized on the benzene (B151609) ring and the oxygen atom, suggesting these are the primary sites for electrophilic attack. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Indicates moderate chemical reactivity and stability. |

Note: The values in this table are estimations based on theoretical calculations of analogous substituted cinnoline and quinoline (B57606) derivatives and are presented for illustrative purposes.

The charge distribution within this compound is non-uniform due to the presence of heteroatoms (nitrogen and oxygen) and the electronegative chlorine atom. This distribution can be visualized using Molecular Electrostatic Potential (MEP) maps, which illustrate the regions of positive and negative electrostatic potential on the molecular surface.

In an MEP map, regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and are prone to electrophilic attack. For this compound, these would be concentrated around the nitrogen and oxygen atoms. Regions of positive potential (colored in blue) are electron-deficient and are susceptible to nucleophilic attack. These are generally found around the hydrogen atoms.

The chlorine atom, while electronegative, can exhibit a dual role. It withdraws electron density through the sigma bond (inductive effect) but can also donate electron density through its lone pairs (resonance effect). Quantum chemical calculations are necessary to determine the net effect on the charge distribution of the aromatic system. The analysis of charge displacement provides a quantitative measure of electron flow upon interaction with other molecules. sci-hub.red

Note: These values are illustrative and derived from general principles of charge distribution in similar heterocyclic compounds.

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is primarily defined by the tautomeric equilibrium between the enol form (this compound) and the keto form (5-chloro-1H-cinnolin-4-one). The relative stability of these tautomers is a key aspect of its chemistry and can be investigated through computational methods.

Theoretical calculations can determine the potential energy surface for the proton transfer between the oxygen and the nitrogen atom at position 1. This allows for the identification of the most stable tautomer and the energy barrier for their interconversion. The stability is influenced by factors such as intramolecular hydrogen bonding, aromaticity, and solvent effects.

For similar heterocyclic systems like quinolinones, the keto form is often found to be more stable. Computational studies can provide the relative energies of the tautomers and the transition state connecting them, offering a complete picture of the energy landscape for this process.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule over time. jocpr.comresearchgate.net For a relatively rigid molecule like this compound, MD simulations are particularly useful for studying its interactions with solvent molecules and its dynamic behavior in a biological environment, such as the binding pocket of an enzyme.

An MD simulation would typically involve placing the molecule in a box of solvent (e.g., water) and calculating the forces between all atoms over a series of small time steps. This generates a trajectory of the molecule's motion, from which various properties can be analyzed. For this compound, this could reveal:

The stability of different tautomeric forms in an aqueous environment.

The dynamics of hydrogen bonding with surrounding water molecules.

The flexibility of the molecule and any accessible low-energy conformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model for a series of cinnoline derivatives, including this compound, would involve several key steps:

Data Collection: A dataset of cinnoline derivatives with experimentally determined biological activity (e.g., antibacterial, anticancer) would be compiled. jocpr.com

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be constitutional, topological, geometric, or quantum chemical in nature.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For this compound, relevant descriptors could include its HOMO-LUMO gap, dipole moment, molecular weight, and various topological indices. A successful QSAR model could then be used to predict the activity of new, unsynthesized cinnoline derivatives, thereby guiding the design of more potent compounds. Studies on quinoline-based derivatives have successfully utilized QSAR models to predict their antimalarial activity.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 5-chloro-1H-cinnolin-4-one |

| Cinnoline |

Identification of Molecular Descriptors

A thorough search for theoretical and computational studies on this compound did not yield any specific data regarding its molecular descriptors. Molecular descriptors are numerical values that characterize the properties of a molecule and are essential in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. Typically, these would include constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

For a comprehensive analysis, a data table of key molecular descriptors would be presented here. However, due to the lack of published research, no such data is available for this compound.

| Descriptor Category | Descriptor Name | Calculated Value |

| Physicochemical | Molecular Weight | Data not available |

| LogP | Data not available | |

| Topological Polar Surface Area (TPSA) | Data not available | |

| Topological | Wiener Index | Data not available |

| Balaban J Index | Data not available | |

| Electronic | Dipole Moment | Data not available |

| HOMO Energy | Data not available | |

| LUMO Energy | Data not available |

Table 1: Molecular Descriptors for this compound. Note: The values in this table are placeholders as no specific computational studies for this compound could be located.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. The following subsections detail the specific aspects of molecular docking simulations that were investigated.

No studies detailing the ligand-protein interaction profiling of this compound were found. Such a profile would typically identify and characterize the non-covalent interactions, including hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces, between the ligand and the amino acid residues of a target protein's binding site.

Information regarding the binding mode analysis of this compound is not available in the current body of scientific literature. This analysis would involve a detailed examination of the conformation and orientation of the ligand within the protein's active site, providing insights into the structural basis of its potential biological activity.

There is no published research on the use of this compound in target validation or for the prediction of its efficacy as a ligand. These studies would typically involve computational methods to assess the compound's potential to modulate the activity of a specific biological target and to predict its therapeutic effectiveness.

No records of this compound being utilized in virtual screening methodologies were discovered. Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Biological Activity and Preclinical Investigations

Enzyme Inhibition Studies

Cinnoline (B1195905) derivatives have been evaluated for their inhibitory effects against several key enzymes implicated in human diseases. These studies provide a foundational understanding of the structure-activity relationships within this class of compounds.

Human Neutrophil Elastase (HNE) Inhibition

A series of compounds featuring the cinnoline scaffold have been synthesized and assessed for their ability to inhibit human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases. nih.govnih.gov While specific data for 5-Chlorocinnolin-4-ol is not available in the reviewed literature, studies on related cinnoline derivatives have demonstrated HNE inhibitory activity. For instance, in one study, the most potent compound from a series of cinnoline derivatives exhibited a half-maximal inhibitory concentration (IC50) value of 56 nM against HNE. nih.gov These findings suggest that the cinnoline core can serve as a promising scaffold for the development of HNE inhibitors.

Table 1: HNE Inhibitory Activity of a Potent Cinnoline Derivative

| Compound | IC50 (nM) |

|---|---|

| Cinnoline Derivative (18a) | 56 |

Data from a study on a series of cinnoline derivatives, not this compound specifically. nih.gov

Phosphoinositide 3-Kinase (PI3K) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is often associated with cancer. Although specific inhibitory data for this compound against PI3K is not documented in the available literature, the broader class of cinnoline derivatives has been explored as potential PI3K inhibitors. Research in this area indicates that the cinnoline scaffold can be a valuable pharmacophore for designing molecules that target PI3K.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is a therapeutic strategy for managing infections caused by these bacteria. nih.gov While direct studies on the urease inhibitory activity of this compound are not present in the reviewed scientific literature, the general class of nitrogen-containing heterocyclic compounds has been a source of interest for urease inhibitor development.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.govwikipedia.org Inhibitors of AChE are used in the treatment of various neurological conditions, including Alzheimer's disease. An extensive review of the literature did not yield specific data on the acetylcholinesterase inhibitory activity of this compound.

Mechanism of Enzyme Interaction

Investigations into the mechanism of action for cinnoline derivatives as HNE inhibitors have provided valuable insights. nih.gov Kinetic studies have revealed that these compounds act as reversible competitive inhibitors of HNE. nih.gov Furthermore, molecular docking studies have elucidated the binding modes of these inhibitors within the active site of the enzyme. It has been proposed that molecules with a cinnolin-4(1H)-one scaffold, which is structurally analogous to this compound, are attacked by the serine 195 (Ser195) hydroxyl group in the HNE active site at the amido moiety. nih.gov This interaction is crucial for the inhibitory activity of this class of compounds.

Antimicrobial Activity Evaluations

The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. While specific data on the antimicrobial properties of this compound is not available, a related compound, cloxyquin (5-chloroquinolin-8-ol), has demonstrated notable activity against Mycobacterium tuberculosis. In a study involving 150 clinical isolates, cloxyquin exhibited minimum inhibitory concentrations (MICs) ranging from 0.062 to 0.25 μg/ml. nih.gov The MIC50 and MIC90 values were 0.125 and 0.25 μg/ml, respectively, indicating potent antituberculosis activity even against multidrug-resistant strains. nih.gov This suggests that the chloro-substituted quinoline (B57606) scaffold, which shares structural similarities with the chlorocinnoline core, has potential as a basis for the development of new antimicrobial agents.

Table 2: In Vitro Activity of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis

| Parameter | Concentration (μg/ml) |

|---|---|

| MIC Range | 0.062 - 0.25 |

| MIC50 | 0.125 |

| MIC90 | 0.25 |

Data for Cloxyquin, a structurally related compound, not this compound. nih.gov

Antibacterial Efficacy

No data available.

Antifungal Efficacy

No data available.

Minimum Inhibitory Concentration (MIC) Determinations

No data available.

Antiproliferative and Cytotoxic Activity (Cell-Based Assays)

Evaluation Against Various Cancer Cell Lines

No data available.

Modulation of Cell Cycle Progression

No data available.

Induction of Apoptosis

No data available.

Further research and publication in peer-reviewed scientific journals are required to determine the specific biological properties of this compound.

Mechanistic Insights into Biological Action

The precise mechanism of action for this compound has not been elucidated due to a lack of specific studies on this compound. However, insights can be drawn from the broader family of cinnoline and structurally related quinoline derivatives.

Specific molecular targets for this compound have not been identified. Research on analogous chloroquinoline derivatives suggests potential interactions with various biological macromolecules. For instance, some chloroquinoline derivatives have been investigated for their ability to bind to DNA and inhibit enzymes like Glycogen Phosphorylase. nih.gov Molecular docking studies on other substituted quinolines have explored their potential as inhibitors of HIV reverse transcriptase. nih.gov Without direct experimental evidence, the molecular targets of this compound remain speculative.

Detailed protein binding interactions for this compound are not available. In silico molecular docking studies on other chloroquinoline derivatives have predicted binding affinities and interaction patterns with specific protein targets. nih.govnih.gov These studies often highlight the importance of hydrogen bonding and hydrophobic interactions in the ligand-protein complex. For example, molecular docking of some chloro- and bromo-substituted quinolines indicated potent binding to the active site of HIV reverse transcriptase. nih.gov Similar computational studies would be necessary to predict the potential protein binding interactions of this compound.

The structure-activity relationship (SAR) for this compound can be inferred from studies on related cinnoline and quinolone compounds, which emphasize the influence of halogen and hydroxyl substitutions on biological activity.

The presence and position of a halogen substituent on the cinnoline or quinoline ring are known to significantly modulate pharmacological activity. In many heterocyclic compounds, halogen atoms can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, studies on 5-substituted quinolones have shown that the nature of the substituent at this position can impact antibacterial activity. nih.gov The electron-withdrawing nature of the chlorine atom at the 5-position of the cinnoline ring in this compound would be expected to alter the electronic distribution of the aromatic system, which could in turn affect its interaction with molecular targets.

The hydroxyl group at the 4-position of the cinnoline ring is a key structural feature. This group can exist in tautomeric equilibrium with the corresponding keto form (cinnolin-4-one). The presence of the hydroxyl group provides a potential site for hydrogen bonding, which is often crucial for ligand-receptor interactions. In the broader class of 4-hydroxyquinolones, this functional group is essential for their antibacterial activity, often by chelating with metal ions in the active site of enzymes like DNA gyrase. nih.gov The ability of the hydroxyl group in this compound to act as both a hydrogen bond donor and acceptor could be a critical determinant of its yet-to-be-discovered biological activities.

Structure-Activity Relationship (SAR)[16],[1],[6],[18],[11],[19],[20],[21],[22],

Influence of Cinnoline Ring Modifications

The biological activity of cinnoline derivatives can be significantly modulated by the introduction of various substituents onto the core ring structure. Among these, halogenation, particularly chlorination, has emerged as a critical modification for enhancing potency and selectivity. Research has consistently demonstrated that the position and nature of the substituent on the cinnoline nucleus play a pivotal role in determining the pharmacological outcome. nih.gov

Halogen-substituted cinnoline derivatives have shown notable antimicrobial activity. nih.gov For instance, studies on cinnoline-based chalcones and pyrazoline derivatives revealed that chloro-substituted compounds were among the most potent antibacterial and antifungal agents. nih.gov Specifically, 4-chloro-substituted cinnoline based chalcones exhibited significant activity. nih.gov

In a series of substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives, those with chloro substitutions at the 6- or 7-position were identified as the most potent antimicrobial agents when screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov Similarly, in another study involving cinnoline-3-carboxamide derivatives with various heterocyclic substitutions at the 4-amino group, the 6-chloro substituted compounds demonstrated the highest antibacterial potency. nih.gov

The introduction of a sulphonamide moiety to the cinnoline scaffold has also been investigated, revealing that the combination of these two pharmacophores can lead to a significant improvement in antimicrobial activity. nih.gov Within this class of compounds, halogen-substituted derivatives, including those with chloro groups, displayed potent activity at lower concentrations. nih.gov A study on substituted cinnoline sulphonamide derivatives highlighted that compounds with chloro substitutions were among those showing significant antimicrobial effects. nih.gov

Furthermore, the anti-inflammatory activity of cinnoline derivatives is also influenced by ring modifications. For pyrazolo[4,3-c]cinnoline derivatives, it was observed that compounds bearing an electron-donating group on a benzoyl ring had higher anti-inflammatory activity than those with electron-withdrawing groups. nih.gov In a different series of cinnoline derivatives, an electron-withdrawing substituent at the phenyl group was associated with increased antibacterial activity. nih.gov

The following table summarizes the influence of various substitutions on the antimicrobial activity of cinnoline derivatives, as reported in preclinical investigations.

| Cinnoline Derivative Class | Substitution | Position of Substitution | Observed Biological Activity |

| Cinnoline based Chalcones | Chloro | 4 | Potent antibacterial and antifungal activity nih.gov |

| 4-(p-aminopiperazine)cinnoline-3-carboxamides | Chloro | 6 and 7 | Potent antimicrobial agents nih.gov |

| 4-amino-cinnoline-3-carboxamides with heterocyclic substitutions | Chloro | 6 | Potent antibacterial activity nih.gov |

| Cinnoline Sulphonamides | Halogen (including Chloro) | Not specified | Potent antimicrobial activity at lower concentrations nih.govnih.gov |

Structure-Dependent Selectivity

The selectivity of cinnoline derivatives for their biological targets is intricately linked to their structural features. The specific placement of substituents on the cinnoline ring can dictate the interaction of the molecule with its target, leading to selective biological effects.

The antimicrobial screening of various cinnoline derivatives has provided insights into their structure-dependent selectivity. For example, in a study of cinnoline-3-carboxamide derivatives bearing different heterocyclic moieties, the 7-chloro substituted cinnoline thiophene (B33073) derivative was found to be a potent antifungal agent, while the 6-chloro substituted cinnoline furan (B31954) derivative also exhibited strong antifungal properties. nih.gov This suggests that the interplay between the position of the chloro group and the nature of the heterocyclic substituent at another position influences the antifungal selectivity.

Further evidence for structure-dependent selectivity comes from the evaluation of substituted cinnoline sulphonamides. While several halogenated derivatives showed broad-spectrum antimicrobial activity, specific substitution patterns led to enhanced potency against certain microbial strains. nih.gov For instance, certain chloro-substituted compounds demonstrated a zone of inhibition comparable to the standard drug, norfloxacin, but at a lower concentration, indicating a favorable selectivity profile. nih.gov

The anti-inflammatory activity of pyrazolo[4,3-c]cinnoline derivatives also showcases structure-dependent selectivity. The electronic nature of the substituent on the benzoyl ring was a key determinant of activity, with electron-donating groups favoring higher anti-inflammatory effects. nih.gov This highlights how subtle electronic modifications can fine-tune the biological response.

The table below illustrates the structure-dependent selectivity observed in different series of cinnoline derivatives.

| Cinnoline Derivative Class | Substitution Pattern | Observed Selective Activity |

| Cinnoline-3-carboxamides with heterocyclic substitutions | 7-chloro substitution with a thiophene moiety | Potent antifungal agent nih.gov |

| Cinnoline-3-carboxamides with heterocyclic substitutions | 6-chloro substitution with a furan moiety | Potent antifungal agent nih.gov |

| Cinnoline Sulphonamides | Specific halogen substitutions | Potent activity at lower concentrations against certain bacterial strains nih.govnih.gov |

| Pyrazolo[4,3-c]cinnoline derivatives | Electron-donating group on benzoyl ring | Higher anti-inflammatory activity nih.gov |

Medicinal Chemistry and Preclinical Drug Discovery Potential

5-Chlorocinnolin-4-ol as a Lead Compound or Scaffold for Drug Design

While extensive research specifically designating this compound as a lead compound is not widely available in the public domain, the broader class of cinnoline (B1195905) and quinolin-4-one derivatives has been a fertile ground for the discovery of novel therapeutic agents. mdpi.comnih.gov The cinnoline nucleus is considered a valuable pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. ijper.orgpnrjournal.com

The 5-chloro substituent on the cinnoline ring is of particular interest. Halogen atoms, especially chlorine, are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov Studies on related heterocyclic compounds have shown that chloro-substituted derivatives can exhibit potent biological activities. For instance, in a series of substituted cinnoline thiophene (B33073) derivatives, chloro-substituted compounds demonstrated more potent antimicrobial and anti-inflammatory activity compared to other analogs. thepharmajournal.com Similarly, research on cinnoline furan (B31954) derivatives indicated that chloro-substituted compounds were among the most potent for antibacterial, anti-inflammatory, and anti-fungal activities. iosrjournals.org This suggests that the 5-chloro substituent in this compound could play a crucial role in its potential as a lead scaffold.

The 4-ol (or 4-one) functional group provides a key site for derivatization. Modifications at this position can significantly impact the molecule's interaction with biological targets. The hydrogen-bonding capability of the hydroxyl/keto group can be critical for target engagement.

Rational Design of Novel Cinnoline Derivatives

Starting from a lead scaffold like this compound, medicinal chemists employ rational design strategies to develop novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Two common approaches are bioisosteric replacements and hybrid pharmacophore design.

Bioisosteric replacement involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of enhancing the desired biological activity or reducing toxicity. For the this compound scaffold, several bioisosteric replacements could be envisioned:

Replacement of the 5-Chloro Group: The chlorine atom could be replaced with other halogens (e.g., fluorine, bromine) to fine-tune lipophilicity and electronic effects. Non-classical bioisosteres such as a trifluoromethyl group (CF3) could be introduced to increase metabolic stability and binding affinity.

Modification of the Cinnoline Core: The nitrogen atoms in the cinnoline ring could be repositioned to create isomeric scaffolds like quinazoline or quinoxaline, which have also shown significant pharmacological potential. mdpi.com

While specific examples of bioisosteric replacements for this compound are not readily found in published literature, the principles have been successfully applied to related quinazoline structures in the search for novel anti-inflammatory agents. nih.gov

This strategy involves combining two or more pharmacophores from different drug classes into a single molecule to create a hybrid compound with potentially synergistic or novel activities. The this compound scaffold could be linked to other biologically active moieties. For example, it could be hybridized with:

Piperazine Derivatives: Piperazine-based heterocycles are known to possess a wide range of biological activities. Combining the 5-chlorocinnoline core with a piperazine moiety could lead to compounds with novel anti-inflammatory properties. pnrjournal.com

Imidazole Derivatives: Imidazole-containing compounds have shown anthelmintic activity. Hybrid molecules incorporating the cinnoline and imidazole scaffolds have been explored for such therapeutic applications. pnrjournal.com

Pyrazoline Derivatives: The combination of cinnoline with a pyrazoline ring has been investigated for developing compounds with both anti-inflammatory and antibacterial properties. pnrjournal.com

These hybrid approaches aim to create multifunctional molecules that can interact with multiple biological targets or exhibit improved drug-like properties.

Strategies for Lead Optimization

Lead optimization is an iterative process of modifying the structure of a lead compound to improve its drug-like properties, including potency, selectivity, and pharmacokinetic parameters (absorption, distribution, metabolism, and excretion - ADME). For derivatives of this compound, optimization strategies would likely focus on:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogs with systematic modifications to different parts of the molecule and evaluating their biological activity. For instance, SAR studies on 4-quinolone derivatives have helped in understanding the structural requirements for their biological effects. researchgate.netgeorgiasouthern.edu Key modifications would include altering substituents on the benzene (B151609) ring, modifying the group at the 4-position, and exploring different substitutions at other available positions on the cinnoline core.

Computational Modeling: In silico tools such as quantitative structure-activity relationship (QSAR) and molecular docking can be used to predict the activity of designed analogs and understand their binding interactions with target proteins. malariaworld.org This can help prioritize the synthesis of the most promising compounds.

Improving Physicochemical Properties: Modifications would be made to optimize properties like solubility, permeability, and metabolic stability to ensure the compound can reach its target in the body and have a suitable duration of action.

A hypothetical lead optimization campaign for this compound derivatives might involve the synthesis and testing of compounds as illustrated in the table below, targeting a hypothetical kinase.

| Compound | R1 | R2 | IC50 (nM) |

| This compound | H | OH | >10000 |

| Derivative A | H | OCH3 | 5200 |

| Derivative B | F | OH | 8500 |

| Derivative C | H | NH-Phenyl | 150 |

| Derivative D | H | NH-(4-fluoro)Phenyl | 75 |

This table is illustrative and does not represent actual experimental data.

Translational Research from In Vitro to Preclinical Models

Translational research bridges the gap between basic scientific discoveries and their application in clinical practice. For a drug candidate derived from this compound, this would involve a series of studies to evaluate its potential for human use.

The process typically begins with in vitro studies, where the compound's activity is tested against isolated enzymes, receptors, or in cell-based assays. For example, the antiproliferative effects of 4-aminoquinoline derivatives, which share structural similarities with cinnolines, have been evaluated in human breast tumor cell lines. nih.gov

Promising compounds from in vitro studies then advance to in vivo testing in animal models. These preclinical studies aim to assess the compound's efficacy, safety, and pharmacokinetic profile in a living organism. For instance, in vivo studies with novel 4-hydroxyquinazoline derivatives have demonstrated their ability to suppress tumor growth in animal models. iosrjournals.org

The ultimate goal of this translational pathway is to gather sufficient data to support the initiation of clinical trials in humans. The journey from an in vitro hit to a preclinical candidate is a complex and challenging process that requires a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and toxicology.

Conclusion and Future Research Directions

Summary of Key Findings on 5-Chlorocinnolin-4-ol

A comprehensive search of available scientific databases and literature yields no specific experimental or theoretical data for this compound. Key findings are, therefore, centered on the broader class of cinnoline (B1195905) derivatives, which are recognized for a wide array of biological activities. Cinnoline, a bicyclic aromatic heterocycle, and its analogues have demonstrated potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents. pnrjournal.comijper.org The core cinnoline structure serves as a versatile scaffold for medicinal chemists, allowing for substitutions that can modulate its pharmacological profile. jocpr.comresearchgate.net The presence of a chlorine atom and a hydroxyl group on the cinnoline ring, as in the case of this compound, suggests the potential for unique electronic and steric properties that could influence its biological interactions, yet this remains to be experimentally verified.

Unexplored Research Avenues and Gaps in Knowledge

The primary gap in knowledge is the very existence of a robust synthetic pathway to this compound. Establishing an efficient and scalable synthesis is the crucial first step for any further investigation. Once synthesized, a host of research avenues will open up, including:

Physicochemical Characterization: Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of fundamental properties such as pKa, solubility, and crystal structure are essential.

Chemical Reactivity Studies: Exploration of the reactivity of the chloro and hydroxyl substituents to understand the potential for derivatization and the development of compound libraries.

Biological Screening: A broad-based screening of this compound against various biological targets, including cancer cell lines, bacterial and fungal strains, and key enzymes implicated in inflammatory diseases, is warranted. jocpr.comresearchgate.net

Computational Modeling: In silico studies could predict potential biological targets, ADME (absorption, distribution, metabolism, and excretion) properties, and guide the design of future derivatives.

Integration of Multidisciplinary Approaches in Cinnoline Research

Advancing the understanding of this compound and other novel cinnoline derivatives will necessitate a collaborative, multidisciplinary approach. acs.orgnih.gov This integration of expertise is crucial for navigating the complexities of drug discovery and materials science.

| Discipline | Contribution to Cinnoline Research |

| Synthetic Organic Chemistry | Development of novel and efficient synthetic routes to this compound and its analogues. rsc.org |

| Medicinal Chemistry | Design and synthesis of derivatives to establish structure-activity relationships (SAR) and optimize pharmacological properties. nih.gov |

| Computational Chemistry | Molecular modeling to predict binding affinities, reaction mechanisms, and physicochemical properties. |

| Pharmacology & Biology | In vitro and in vivo testing to evaluate biological activity, efficacy, and mechanism of action. |

| Materials Science | Investigation of the potential of cinnoline derivatives in the development of novel organic materials with interesting electronic or photophysical properties. |

This synergistic approach ensures that the journey from initial synthesis to potential application is both efficient and comprehensive. acs.org

Potential for Developing Advanced Cinnoline-Based Chemical Probes

Assuming this compound or its derivatives exhibit significant biological activity, they could serve as valuable chemical probes. These tools are instrumental in dissecting complex biological pathways. The development of such probes would involve:

Affinity and Selectivity Profiling: Demonstrating that the compound interacts specifically with a particular biological target.

"Tagging" for Visualization: Functionalizing the cinnoline scaffold with fluorescent dyes or other reporter groups to enable visualization of the target within cells or tissues.

Mechanism of Action Studies: Utilizing the chemical probe to elucidate the downstream effects of target modulation.

The creation of potent and selective chemical probes derived from the this compound scaffold could significantly advance our understanding of specific cellular processes and aid in the validation of new drug targets.

Q & A

Q. What are the standard synthetic routes for 5-Chlorocinnolin-4-ol, and what analytical techniques are critical for confirming its purity?

- Methodological Answer : The synthesis typically involves chlorination of cinnolin-4-ol derivatives using reagents like POCl₃ or SOCl₂ under reflux conditions. Post-synthesis, purity is confirmed via HPLC (≥98% purity threshold) and NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation). Recrystallization in ethanol/water mixtures is recommended to remove chlorinated byproducts. Ensure TLC monitoring (silica gel, ethyl acetate/hexane) at each step .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. How should researchers handle the hygroscopic nature of this compound during storage and experimental use?

- Methodological Answer : Store the compound in a desiccator under nitrogen or argon. Prior to use, dry the solid at 50°C under vacuum for 12 hours. For solution-phase reactions, use anhydrous solvents (e.g., DMF, DMSO) and molecular sieves. Moisture content can be quantified via Karl Fischer titration to avoid side reactions .

Q. What spectroscopic methods are most reliable for distinguishing this compound from its structural isomers?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, while ¹H NMR’s aromatic proton splitting patterns (e.g., doublet-of-doubles at δ 8.2–8.5 ppm) differentiate positional isomers. IR spectroscopy can identify O–H stretching (~3200 cm⁻¹) and C–Cl bonds (~750 cm⁻¹). Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with high regioselectivity?

- Methodological Answer : Use Design Expert software to model response surface methodology (RSM) for multi-variable optimization (e.g., temperature, catalyst loading, solvent polarity). For regioselective electrophilic substitution, meta-directing groups on the cinnolin ring can be introduced pre-chlorination. Kinetic studies via in-situ FTIR or GC-MS track intermediate formation .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What strategies resolve contradictory data in computational vs. experimental electronic properties (e.g., HOMO-LUMO gaps) of this compound?

- Methodological Answer : Discrepancies often arise from solvation effects or basis-set limitations in DFT calculations. Replicate calculations using both gas-phase and PCM solvation models (e.g., B3LYP/6-311+G(d,p)). Validate with cyclic voltammetry for experimental HOMO-LUMO gaps. Use Bland-Altman plots to statistically compare computational and experimental results .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. How should mechanistic studies be designed to probe the role of this compound in catalytic systems (e.g., as a ligand or intermediate)?

- Methodological Answer : Employ isotopic labeling (e.g., ¹⁸O in the hydroxyl group) to track ligand exchange via MS. Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates. For catalytic cycles, combine Eyring analysis (ΔH‡/ΔS‡) with DFT-derived transition-state models. Cross-reference findings with ResearchGate profiles of experts in cinnolin chemistry for collaborative validation .

Q. What in vitro assays are appropriate for evaluating the bioactivity of this compound derivatives, and how can false positives be minimized?

- Methodological Answer : Use dose-response curves in enzyme inhibition assays (e.g., IC₅₀ determination) with triplicate technical and biological replicates. Counter-screen against off-target proteins (e.g., cytochrome P450 isoforms) to assess specificity. Apply Benjamini-Hochberg correction to high-throughput screening data to reduce false discovery rates .

Data Contradiction Analysis

Q. How to address conflicting reports on the solubility of this compound in polar aprotic solvents?

- Methodological Answer : Solubility discrepancies may stem from impurities or crystallinity differences. Use nano-DSC to compare melting points of batches. Re-measure solubility via gravimetric analysis (saturated solutions filtered through 0.22 µm membranes). Apply ANOVA to assess batch-to-batch variability .

Q. Why do XRD and NMR data sometimes disagree on the tautomeric form of this compound?

- Methodological Answer : XRD captures solid-state tautomers, while NMR reflects solution-state equilibria. Perform variable-temperature NMR (VT-NMR) to observe tautomeric shifts. Compare with computational NMR chemical shift predictions (e.g., using ACD/Labs or Gaussian) for each tautomer .

Literature and Collaboration

Q. How to efficiently identify recent studies on this compound’s applications in medicinal chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.